molecular formula C11H9NO3 B3323649 8-Methoxyquinoline-6-carboxylic acid CAS No. 1668584-26-6

8-Methoxyquinoline-6-carboxylic acid

Cat. No.: B3323649
CAS No.: 1668584-26-6
M. Wt: 203.19
InChI Key: WVIQWFCZZRBQMI-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-6-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine. The presence of both methoxy and carboxylic acid functional groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxyquinoline-6-carboxylic acid typically involves the cyclization of o-aminobenzyl alcohols with ketones via acceptor-less dehydrogenative cyclization. This reaction is often catalyzed by transition metals such as iridium complexes . Another method involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of aqueous sodium hydroxide and tetrabutylammonium iodide in dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Methoxyquinoline-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the functional groups attached to it.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

8-Methoxyquinoline-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 8-Hydroxyquinoline-2-carboxylic acid
  • 6-Methoxyquinoline-4-carboxylic acid
  • 3-Benzyl-6-bromo-2-methoxyquinoline

Uniqueness

8-Methoxyquinoline-6-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which enhance its reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties and applications, making it a valuable compound in various research fields .

Properties

IUPAC Name

8-methoxyquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-6-8(11(13)14)5-7-3-2-4-12-10(7)9/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIQWFCZZRBQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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